molecular formula C17H19NO4S B4301321 ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

Cat. No. B4301321
M. Wt: 333.4 g/mol
InChI Key: BOEZFUULZRAPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, commonly known as EMT, is a chemical compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic properties. EMT is a member of the thieno[3,2-b]pyridine class of compounds and has been found to possess anti-inflammatory, anticancer, and antimicrobial activities. In

Mechanism of Action

The mechanism of action of EMT is not fully understood. However, it has been proposed that EMT exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EMT has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, EMT has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
EMT has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. EMT has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, EMT has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

EMT has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. However, EMT has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, EMT has poor bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of EMT. One potential direction is to explore the use of EMT as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of EMT as an anticancer agent in combination with other chemotherapeutic agents. Moreover, the development of more water-soluble and bioavailable derivatives of EMT may enhance its therapeutic potential.

Scientific Research Applications

EMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EMT has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Moreover, EMT has been found to exhibit antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-16(19)11-14(12-6-8-13(21-2)9-7-12)18-17(20)15-5-4-10-23-15/h4-10,14H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZFUULZRAPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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